molecular formula C15H19N3O2 B7349078 1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-5-yl)ethanone

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-5-yl)ethanone

Cat. No. B7349078
M. Wt: 273.33 g/mol
InChI Key: GESNVXGRSXYSHZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-5-yl)ethanone, also known as EPE or EP-103, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the immune response and inflammation. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-5-yl)ethanone has several advantages for lab experiments. This compound is stable and has a long shelf life, making it easy to store and transport. This compound is also easy to synthesize and has a high purity. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments. This compound also has limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for the research of 1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-5-yl)ethanone. One direction is to study the potential applications of this compound in the treatment of inflammatory diseases and cancer. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water. Finally, research could focus on developing new derivatives of this compound with improved properties for specific applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory and anti-cancer properties and has been shown to have low toxicity and be well-tolerated in animal studies. This compound has several advantages for lab experiments, but also has limitations in terms of its solubility and availability. Future research could focus on studying the potential applications of this compound, improving its solubility and availability, and developing new derivatives with improved properties.

Synthesis Methods

The synthesis of 1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-5-yl)ethanone involves the reaction of 3-ethoxypyrrolidine with 1H-indazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis of this compound has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-5-yl)ethanone has been shown to have potential applications in various fields of scientific research. In particular, this compound has been studied for its anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-20-13-5-6-18(10-13)15(19)8-11-3-4-14-12(7-11)9-16-17-14/h3-4,7,9,13H,2,5-6,8,10H2,1H3,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESNVXGRSXYSHZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)CC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)CC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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